

Technical Guide: The Chemical Landscape of Amino-Ethyl-Isoindolinones

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Compound of Interest

Compound Name: 5-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one

Cat. No.: B582502

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Disclaimer: This document addresses the chemical structure and related data for 6-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one. Extensive searches of scientific databases and chemical repositories have yielded no specific public data for the requested positional isomer, **5-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one**. The information presented herein is based on the closest available structural analog.

Core Chemical Structure and Properties

The foundational structure of interest is an amino-substituted N-ethyl isoindolinone. While data for the 5-amino isomer is unavailable, its 6-amino counterpart provides a basis for understanding the general physicochemical properties of this class of compounds.

Chemical Structure of 6-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one

Caption: Chemical structure of 6-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one.

Physicochemical Data

The following table summarizes the available quantitative data for 6-Amino-2-ethyl-2,3-dihydro-1*H*-isoindol-1-one.

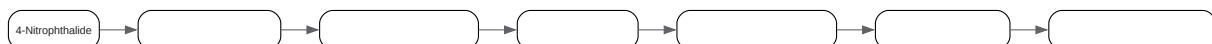
Property	Value	Source
CAS Number	1234616-17-1	ChemShuttle
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	ChemShuttle
Molecular Weight	176.22 g/mol	ChemShuttle
Canonical SMILES	CCN1CC2=CC=C(N)C=C2C1 =O	ChemShuttle

Synthesis and Experimental Protocols

No specific experimental protocols for the synthesis of 5-Amino- or 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one were found in the public domain. However, a generalized synthetic approach for N-substituted isoindolinones can be proposed based on established organic chemistry principles.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the amination of a suitable phthalide precursor followed by N-alkylation. This is a generalized representation and has not been experimentally verified for this specific compound.



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Caption: Hypothetical synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.

Generalized Experimental Protocol (Hypothetical)

Step 1: Amidation of 4-Nitrophthalide 4-Nitrophthalide would be dissolved in a suitable solvent, such as ethanol. An excess of aqueous ethylamine would be added, and the reaction mixture would be stirred at room temperature. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure to yield the crude N-ethyl-4-nitrophthalamic acid.

Step 2: Reductive Cyclization The crude N-ethyl-4-nitrophthalamic acid would be subjected to a one-pot reduction and cyclization. A common method for this is the use of a reducing agent like tin(II) chloride in an acidic medium (e.g., hydrochloric acid), or catalytic hydrogenation. This would simultaneously reduce the carboxylic acid and the nitro group precursor to form the lactam ring, yielding 6-nitro-2-ethyl-isoindolin-1-one.

Step 3: Reduction of the Nitro Group The isolated 6-nitro-2-ethyl-isoindolin-1-one would be dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon, would be added, and the mixture would be subjected to hydrogenation with hydrogen gas. This would selectively reduce the nitro group to an amino group, yielding the final product, 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. Purification would likely be achieved through column chromatography.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or any associated signaling pathways for either 5-Amino- or 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in the searched literature. The isoindolinone core is present in a variety of biologically active molecules, but any potential activity of this specific compound would require experimental investigation.[\[1\]](#)[\[2\]](#)

Conclusion

This technical guide has provided the available chemical information for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a surrogate for the requested 5-amino isomer, for which no public data could be found. The provided chemical structure and physicochemical data are based on existing database entries for the 6-amino isomer. The synthesis protocol is a generalized, hypothetical pathway and should be treated as such. Further experimental research is necessary to determine the properties, synthesis, and biological activity of **5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one**.

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